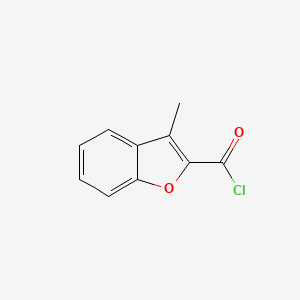

3-Methylbenzofuran-2-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEULGCOIYWPYIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370512 | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2256-86-2 | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylbenzofuran-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylbenzofuran-2-carbonyl chloride physical properties

An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl chloride: Properties, Synthesis, and Applications

Introduction and Strategic Importance

This compound, with CAS Number 2256-86-2, is a highly reactive acyl chloride built upon a 3-methylbenzofuran scaffold.[1] Its structure, featuring a fused bicyclic aromatic system and a reactive carbonyl chloride group, positions it as a valuable and versatile intermediate in advanced organic synthesis.[1] For researchers in medicinal chemistry and drug development, this compound serves as a critical building block for introducing the 3-methylbenzofuran moiety into larger, more complex molecules. The benzofuran core is a well-established pharmacophore present in numerous biologically active compounds, and the acyl chloride functionality provides a direct handle for forming stable amide or ester linkages. This guide offers a comprehensive overview of its physical properties, a validated synthesis protocol, reactivity profile, and key applications, tailored for scientists leveraging this reagent in their research endeavors.

Core Physicochemical Properties

The physical and chemical identity of this compound is fundamental to its handling, reaction setup, and purification. While some sources may describe it as a colorless to pale yellow liquid, its reported melting point indicates it is a low-melting solid at standard ambient temperature.[1]

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [1] |

| CAS Number | 2256-86-2 | [2] |

| Molecular Formula | C₁₀H₇ClO₂ | [1][3] |

| Molecular Weight | 194.61 g/mol | [1][2] |

| Appearance | Beige Solid / Colorless to pale yellow liquid | [1][4] |

| Melting Point | 72-77 °C | [1][2] |

| Boiling Point | 119-121 °C @ 4 Torr | [1] |

| SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [1][3] |

| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [1][2][3] |

The acyl chloride functional group dictates the compound's high reactivity, particularly its sensitivity to moisture.[1][4] It readily reacts with water and other nucleophiles, a critical consideration for its storage and handling.[1]

Synthesis and Characterization

The most reliable and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor, 3-methylbenzofuran-2-carboxylic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation, as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the workup and purification process.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or dichloromethane (approx. 5-10 mL per gram of acid) to the flask.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) to the suspension at room temperature. A few drops of anhydrous N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution and the dissolution of the starting solid.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Causality Note: It is crucial to use a trap containing a sodium hydroxide solution to neutralize the corrosive and toxic vapors.

-

Purification: The resulting crude product, this compound, is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation or recrystallization from a non-protic solvent like hexane.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the high electrophilicity of the carbonyl carbon. The chlorine atom is an excellent leaving group, making the compound susceptible to nucleophilic acyl substitution.

This reactivity allows for the facile formation of a variety of derivatives:

-

Amides: Reaction with primary or secondary amines.

-

Esters: Reaction with alcohols or phenols.[2]

-

Ketones: Friedel-Crafts acylation with aromatic compounds.

The general mechanism involves the attack of a nucleophile (Nu-H) on the carbonyl carbon, followed by the elimination of the chloride ion to regenerate the carbonyl double bond, releasing HCl as a byproduct.

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with stringent safety protocols. It is classified as a corrosive substance.

| Hazard Information | Details |

|---|---|

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face protection. |

| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| | P310: Immediately call a POISON CENTER or doctor/physician. |

Handling:

-

Always handle in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing. [5]* Personal Protective Equipment (PPE) is mandatory: chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield. [5]* Avoid breathing fumes. [5] Storage:

-

Store in a tightly-closed container in a cool, dry, and well-ventilated area. [5]* The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) if possible. [4]* Recommended long-term storage is at 2-8°C. [5]* Keep away from incompatible materials such as water, alcohols, and strong oxidizing agents. [1][4]

References

-

This compound (C10H7ClO2) - PubChemLite. [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC - PubMed Central. [Link]

-

SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2 - Rasayan Journal of Chemistry. [Link]

-

Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester. [Link]

Sources

3-Methylbenzofuran-2-carbonyl chloride chemical structure and bonding

An In-Depth Technical Guide to 3-Methylbenzofuran-2-carbonyl Chloride: Chemical Structure, Bonding, and Reactivity

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 2256-86-2), a pivotal intermediate in synthetic organic chemistry and drug discovery. The document elucidates the molecule's intricate chemical structure, explores the nuances of its covalent and resonance bonding, and details its synthesis and characteristic reactivity. Methodologies for its spectroscopic characterization are presented, alongside insights into its application as a versatile building block for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Chemical Identity

This compound is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The benzofuran scaffold is a prominent structural motif in numerous natural products and synthetic compounds exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties.[1] The title compound is distinguished by a methyl group at the C3 position and a highly reactive acyl chloride (or carbonyl chloride) functional group at the C2 position of the benzofuran core. This acyl chloride functionality renders the molecule an exceptionally useful electrophilic building block for organic synthesis.[2]

| Property | Value | Source |

| IUPAC Name | 3-methyl-1-benzofuran-2-carbonyl chloride | [2] |

| CAS Number | 2256-86-2 | [2][3] |

| Molecular Formula | C₁₀H₇ClO₂ | [2][3] |

| Molecular Weight | 194.61 g/mol | [2][3] |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)Cl | [2] |

| InChI Key | QEULGCOIYWPYIL-UHFFFAOYSA-N | [2][4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Melting Point | 72-77 °C | [2][4] |

Chemical Structure and Bonding Analysis

The structure of this compound is foundational to its reactivity. The molecule consists of a planar, aromatic benzofuran ring system which dictates the spatial arrangement and electronic properties of its substituents.

Hybridization and Geometry

-

Benzofuran Ring: All carbon atoms within the benzene and furan portions of the fused ring are sp² hybridized, resulting in a planar geometry with bond angles approximating 120°. The oxygen atom in the furan ring is also sp² hybridized, allowing one of its lone pairs to participate in the aromatic system.

-

Methyl Group (-CH₃): The carbon atom of the methyl group at the C3 position is sp³ hybridized, adopting a tetrahedral geometry.

-

Carbonyl Chloride Group (-COCl): The carbonyl carbon (C2) is sp² hybridized and trigonal planar. This carbon is the molecule's primary electrophilic center.

Electronic Effects and Bonding

The reactivity of the acyl chloride group is significantly influenced by the electronic nature of the benzofuran ring and the inherent properties of the carbonyl group.

-

Inductive Effects: The oxygen and chlorine atoms attached to the carbonyl carbon are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), pulling electron density away from the carbonyl carbon.[5][6] This creates a significant partial positive charge (δ+) on the carbon, making it highly susceptible to attack by nucleophiles.[5][6]

-

Resonance Effects: The lone pair of electrons on the furan oxygen atom participates in resonance with the fused ring system, donating electron density and contributing to the aromaticity of the benzofuran core. However, the dominant electronic feature of the molecule is the electrophilicity of the acyl chloride group.

The interplay of these effects makes the carbonyl carbon an exceptionally "hot" electrophilic site, driving the characteristic reactions of this compound class.

Synthesis and Reactivity

Synthesis Protocol: Conversion of Carboxylic Acid to Acyl Chloride

This compound is most commonly synthesized from its corresponding carboxylic acid, 3-methyl-1-benzofuran-2-carboxylic acid. The conversion involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[7][8]

Experimental Protocol: Synthesis via Thionyl Chloride

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 3-methyl-1-benzofuran-2-carboxylic acid.

-

Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) to the flask. The reaction is often performed neat or with a non-reactive solvent like toluene.[9]

-

Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization to yield the final product.

Causality: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction must be conducted under anhydrous conditions as acyl chlorides readily react with water.[5]

Reaction Mechanism: The conversion proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by elimination steps to form the final acyl chloride.

Reactivity Profile: Nucleophilic Acyl Substitution

Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[10] The reaction proceeds via a two-step addition-elimination mechanism.[11][12]

-

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[11]

-

Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.[11][12]

Key Reactions:

-

With Alcohols (Alcoholysis): Reacts with alcohols to form esters. This reaction is fundamental in synthesizing derivatives for biological screening.[5]

-

With Amines (Aminolysis): Reacts with ammonia, primary, or secondary amines to form amides.[5] The resulting amides are often key structures in pharmacologically active molecules.[13]

-

With Water (Hydrolysis): Reacts vigorously with water to revert to the corresponding carboxylic acid. This highlights the need for anhydrous handling conditions.[5][10]

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

| Technique | Expected Signature Features |

| Infrared (IR) Spectroscopy | - Strong, sharp C=O stretch for the acyl chloride at a high frequency, typically ~1780-1800 cm⁻¹ . - Aromatic C=C stretching bands around 1600 cm⁻¹. - C-H stretching for aromatic and methyl groups (~2900-3100 cm⁻¹). |

| ¹H NMR Spectroscopy | - Aromatic Protons: Multiplets in the range of ~7.2-7.8 ppm corresponding to the four protons on the benzene ring. - Methyl Protons: A sharp singlet at ~2.5 ppm for the three protons of the C3-methyl group. |

| ¹³C NMR Spectroscopy | - Carbonyl Carbon: A signal in the highly deshielded region of ~160-165 ppm . - Aromatic/Furan Carbons: Multiple signals between ~110-155 ppm . - Methyl Carbon: An upfield signal around ~14 ppm . |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (~194.6). - Isotope Peak (M+2): A characteristic peak at M+2 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragmentation: Loss of Cl (m/z ~159) and loss of COCl (m/z ~131). |

Applications in Drug Development and Research

The high reactivity of this compound makes it a valuable intermediate, not an end-product. Its utility lies in its ability to readily introduce the 3-methylbenzofuran-2-carbonyl moiety into larger, more complex molecules.[2]

-

Scaffold for Anticancer Agents: The benzofuran nucleus is a "privileged structure" in medicinal chemistry. Derivatives synthesized from this acyl chloride have been investigated as potential antitumor agents, particularly for non-small cell lung cancer.[13][14][15] These compounds often function by inhibiting key cellular targets like VEGFR-2 kinase.[13]

-

Synthesis of Antimicrobial Compounds: Benzofuran derivatives have demonstrated significant antimicrobial and antifungal activities.[1][16] this compound serves as a starting point for creating libraries of ester and amide derivatives that can be screened for novel antimicrobial properties.

-

Research Chemical: It is used as a versatile research tool for constructing complex organic molecules and for studying reaction mechanisms in proteomics and materials science.[2] For example, it has been used to synthesize ferruginyl 3-methylbenzofuran-2-carbonyl esters.[2][4]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[2]

-

Corrosivity: As an acyl chloride, it can cause severe burns to the skin and eyes upon contact.[2][4]

-

Reactivity with Water: It reacts with water, including moisture in the air, to produce corrosive hydrogen chloride (HCl) gas.[2]

-

Handling Precautions: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

References

-

Chemistry LibreTexts. (2023, January 22). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

-

ReactionWeb.io. (n.d.). Conversion of Carboxylic Acids to Acyl Chlorides using Thionyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7ClO2). Retrieved from [Link]

-

Abdelhamid Khodja. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]

-

MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Retrieved from [Link]

-

HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2-ONE. Retrieved from [Link]

-

Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylfuran-2-carbonyl chloride. Retrieved from [Link]

-

PMC - NIH. (n.d.). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Retrieved from [Link]

-

ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

-

PMC. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 3-Methylbenzofuran. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

-

YouTube. (2015). IR and NMR combo Packet Video Key. Retrieved from [Link]

-

PubMed. (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzofuran-5-yl acetate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

AMERICAN ELEMENTS®. (n.d.). Benzofurans. Retrieved from [Link]

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2256-86-2 [smolecule.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound 97 2256-86-2 [sigmaaldrich.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. reactionweb.io [reactionweb.io]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 3-Methylbenzofuran-2-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction to 3-Methylbenzofuran-2-carbonyl chloride: A Versatile Synthetic Intermediate

This compound is a bifunctional organic compound featuring a benzofuran core, a methyl group at the 3-position, and a reactive acyl chloride at the 2-position.[1] Its molecular formula is C₁₀H₇ClO₂, with a molecular weight of 194.61 g/mol . The benzofuran moiety is a prominent scaffold in numerous biologically active compounds, and the acyl chloride functionality provides a reactive handle for a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules.[1]

The accurate characterization of this compound is paramount to ensure the purity and identity of downstream products. This guide will provide the foundational spectroscopic knowledge for researchers working with this and similar molecules.

Molecular Structure and Key Spectroscopic Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key chemical environments that will give rise to distinct signals.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 7.2 - 7.8 | Multiplet | 4H | Protons on the benzene ring will appear in the typical aromatic region. The exact splitting pattern will depend on their coupling with each other. |

| Methyl-H | ~2.5 | Singlet | 3H | The methyl group at the 3-position is not coupled to any other protons, hence it will appear as a singlet. Its proximity to the electron-withdrawing benzofuran system will shift it slightly downfield compared to a typical alkyl proton. |

Note: Predictions are based on typical chemical shift values for similar structural motifs.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acyl Chloride) | 160 - 170 | The carbonyl carbon of an acyl chloride is highly deshielded and appears significantly downfield. |

| Aromatic/Benzofuran Quaternary C | 110 - 160 | The eight carbons of the benzofuran ring system will appear in this region. Quaternary carbons (those without attached protons) will typically have weaker signals. |

| Methyl C | 10 - 20 | The methyl carbon will appear in the typical aliphatic region. |

Note: Predictions are based on typical chemical shift values for acyl chlorides and benzofuran derivatives.[2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 2: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its residual proton signal (at ~7.26 ppm) is well-defined and typically does not interfere with the signals of interest.[3]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded, giving a sharp singlet at 0 ppm that does not overlap with most other proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

Table 3: Predicted IR Absorptions

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Rationale |

| C=O (Acyl Chloride) | 1780 - 1820 | Strong | The carbonyl stretch of an acyl chloride is characteristically at a high frequency due to the electron-withdrawing effect of the chlorine atom.[4] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | These bands arise from the stretching vibrations of the carbon-carbon double bonds in the benzene and furan rings. |

| C-O (Aromatic Ether) | 1200 - 1275 | Strong | This absorption is characteristic of the aryl-O stretching vibration. |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H (Alkyl) | 2850 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds in the methyl group. |

Note: Predictions are based on characteristic IR absorption frequencies for the respective functional groups.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

-

Data Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the intact molecule. Due to the presence of chlorine, there will also be an M+2 peak at m/z = 196 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁷Cl isotope.

-

Loss of Chlorine ([M-Cl]⁺): A prominent peak at m/z = 159, resulting from the loss of a chlorine radical. This acylium ion is often a stable and abundant fragment.

-

Loss of Carbonyl and Chlorine ([M-COCl]⁺): A peak at m/z = 131, corresponding to the 3-methylbenzofuran cation. This is expected to be a major fragment.[5]

-

Further Fragmentation: The 3-methylbenzofuran cation (m/z = 131) may further fragment, for example, by loss of a hydrogen atom to give a peak at m/z = 130.

Figure 3: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities based on its boiling point and interactions with the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (typically by electron impact).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining the predicted NMR, IR, and MS data with the provided experimental protocols, researchers and scientists can confidently characterize this important synthetic intermediate. The key to successful structural elucidation lies in a multi-technique approach, where the information from each spectroscopic method complements and validates the others.

References

-

Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylfuran-2-carbonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H7ClO2). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylbenzofuran. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 3-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride, 3-methyl-. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

Reactivity of 3-Methylbenzofuran-2-carbonyl Chloride with Nucleophiles: A Mechanistic and Synthetic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist, Gemini Division

Abstract

3-Methylbenzofuran-2-carbonyl chloride is a highly valuable heterocyclic intermediate, pivotal in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its reactivity is dominated by the electrophilic carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution. This guide provides a comprehensive technical overview of its reactivity profile with common O-, N-, and C-nucleophiles. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and present the information in a structured format to facilitate its application in research and development.

Introduction: The 3-Methylbenzofuran Scaffold

The benzofuran core is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic drugs.[2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiarrhythmic properties.[2] The strategic functionalization of this scaffold is key to modulating its biological effects.

This compound (C₁₀H₇ClO₂) serves as a highly reactive and versatile building block for this purpose.[3][4] As an acyl chloride, it is one of the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution reactions.[5][6][7] This high reactivity stems from two primary factors: the strong inductive electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the excellent leaving group ability of the chloride ion (Cl⁻).[6][7]

This guide will explore the synthetic transformations of this key intermediate, providing both mechanistic understanding and practical, actionable protocols.

Synthesis and Properties

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. The most common laboratory method involves treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][8]

-

Using Thionyl Chloride (SOCl₂): This is a widely used method where the carboxylic acid is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF). The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

-

Using Oxalyl Chloride ((COCl)₂): This method is often preferred for its milder conditions and cleaner reaction profile. The byproducts are also gaseous (CO, CO₂, HCl).

Physicochemical Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 2256-86-2 | [3][4] |

| Molecular Formula | C₁₀H₇ClO₂ | [3][4] |

| Molecular Weight | 194.61 g/mol | [3][4] |

| Melting Point | 72-77 °C | [3] |

| Functional Group | Acyl Chloride | [3] |

The Nucleophilic Acyl Substitution Mechanism

The reactions of this compound are governed by the nucleophilic addition-elimination mechanism .[9][10][11] This two-step process is fundamental to understanding its reactivity.

-

Nucleophilic Addition: The nucleophile (Nu⁻ or Nu-H) attacks the electrophilic carbonyl carbon. This breaks the C=O π bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[9][12]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[9][12] If a neutral nucleophile (e.g., water, alcohol, amine) was used, a final deprotonation step occurs to yield the neutral product.[12]

Caption: Experimental workflow for amide synthesis.

Hydrazide Formation (Reaction with Hydrazine)

Reacting the acid chloride with hydrazine (H₂NNH₂) yields the corresponding 3-methylbenzofuran-2-carbohydrazide. [13][14]These hydrazide derivatives are versatile intermediates for synthesizing more complex heterocyclic systems like pyrazoles and azetidinones. [13][15]The reaction mechanism is analogous to that with amines.

Reactivity with C-Nucleophiles

Carbon-based nucleophiles can also react, leading to the formation of new carbon-carbon bonds.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction with an electron-rich aromatic compound (e.g., benzene, toluene). [16][17] Mechanism: The Lewis acid coordinates to the chlorine atom, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion. [17][18]This highly electrophilic acylium ion is then attacked by the π-electron system of the aromatic ring. [19]Subsequent loss of a proton restores aromaticity and yields an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. [16][19]

Summary of Reactivity

| Nucleophile Class | Specific Nucleophile | Product Functional Group | Key Conditions/Notes |

| O-Nucleophiles | Alcohol (R-OH) | Ester | Pyridine or other base to neutralize HCl. [20] |

| Water (H₂O) | Carboxylic Acid | Often an unwanted side reaction. [5] | |

| Carboxylate (RCOO⁻) | Acid Anhydride | Forms mixed or symmetrical anhydrides. [5][9] | |

| N-Nucleophiles | Ammonia (NH₃) | Primary Amide | Requires 2 eq. of NH₃ or an external base. [21] |

| Primary Amine (RNH₂) | Secondary Amide | Requires 2 eq. of amine or an external base. [21] | |

| Secondary Amine (R₂NH) | Tertiary Amide | Requires 2 eq. of amine or an external base. [21] | |

| Hydrazine (H₂NNH₂) | Hydrazide | Forms versatile synthetic intermediates. [13][14] | |

| C-Nucleophiles | Aromatic Ring (Ar-H) | Aryl Ketone | Requires a Lewis acid catalyst (e.g., AlCl₃). [17] |

Experimental Protocols

The following protocols are representative examples for the synthesis of common derivatives.

Protocol 1: Synthesis of N-benzyl-3-methylbenzofuran-2-carboxamide

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and dissolve in anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

-

Addition: In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

-

Reaction: Add the benzylamine solution dropwise to the stirred acid chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure amide.

Protocol 2: Synthesis of Ethyl 3-methylbenzofuran-2-carboxylate

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM. Add pyridine (1.2 eq.) and cool the solution to 0 °C.

-

Reaction: Add anhydrous ethanol (1.5 eq.) dropwise to the stirred solution.

-

Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Dilute the mixture with DCM and wash sequentially with water, 1M HCl (to remove pyridine), and saturated NaHCO₃ solution.

-

Isolation & Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting crude ester by vacuum distillation or column chromatography.

Conclusion

This compound is a highly reactive and synthetically useful intermediate. Its chemistry is dominated by the nucleophilic acyl substitution pathway, allowing for efficient and high-yield access to a wide range of derivatives including esters, amides, hydrazides, and ketones. A thorough understanding of the underlying mechanisms and the role of reaction conditions—such as the use of a base in amidations and esterifications or a Lewis acid in Friedel-Crafts reactions—is essential for leveraging this powerful building block in the design and synthesis of novel, complex molecules for drug discovery and materials science.

References

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

-

ChemistNate. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism) [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Save My Exams. (2025, June 23). Acylation Mechanism. Retrieved from [Link]

-

JoVE. (2025, May 22). Acid Halides to Esters: Alcoholysis. Retrieved from [Link]

-

BYJU'S. (n.d.). Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. Retrieved from [Link]

-

Westin, J. (n.d.). Reactions of Amines. Jack Westin Organic Chemistry. Retrieved from [Link]

-

Kushwaha, D. S., Mishra, Y. K., Chaturvedi, A., & Baser, P. (2014). Synthesis of 1-(3-methyl benzofuran-2-yl)-carbohydrazide-3-chloro-4-phenyl azetidine-2-one, a benzofuran derivative and its photochemical study. Rasayan Journal of Chemistry, 7(1), 88-92. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]

-

Khan Academy India. (2025, July 21). Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry [Video]. YouTube. Retrieved from [Link]

-

Kushwaha, D. S., et al. (2012). Synthesis and photochemical study of 1-(3-methyl-6-hydroxy benzofuran-2-yl)-carbohydrazide-3-chloro-4-phenylazetidin-2-one. International Journal of Chemical and Pharmaceutical Sciences, 2(1). Retrieved from [Link]

-

El-Gamal, S. M., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Molecules, 25(21), 5033. Retrieved from [Link]

-

Cacic, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

Jönsson, D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Retrieved from [Link]

-

ChemistNate. (2022, January 27). Acid Chloride + Ammonia = Amide (Mechanism) [Video]. YouTube. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2021). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1251-1265. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]

-

Abu-Hashem, A. A., et al. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 1-28. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. Retrieved from [Link]

-

Jönsson, D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Kumar, D., et al. (2013). Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activities. Der Pharma Chemica, 5(3), 169-176. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Kumar, A., et al. (2012). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Journal of the Serbian Chemical Society, 77(11), 1541-1549. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cacic, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Fusi, F., et al. (2010). Convenient synthesis of some 3-phenyl-1-benzofuran-2-carboxylic acid derivatives as new potential inhibitors of ClC-Kb channels. Heterocycles, 81(12), 2865-2872. Retrieved from [Link]

- Seshadri, T. R. (1964). U.S. Patent No. 3,147,280. Washington, DC: U.S. Patent and Trademark Office.

-

Stack Exchange. (2015, December 25). Order of reactivity of carbonyl compounds towards nucleophilic addition. Retrieved from [Link]

-

Vakharia, J., Gangan, V. D., Chakraborty, C. T., & Vijay, G. (2010). Synthesis and antibacterial activity of novel benzofuran ester derivatives. International Journal of ChemTech Research, 2(3), 1633-1639. Retrieved from [Link]

-

MolPort. (n.d.). Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]

Sources

- 1. Buy this compound | 2256-86-2 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 2256-86-2 [sigmaaldrich.com]

- 4. 3-甲基苯并呋喃-2-碳酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. savemyexams.com [savemyexams.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemijournal.com [chemijournal.com]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

- 17. Friedel–Crafts Acylation [sigmaaldrich.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 20. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Stability and Storage of 3-Methylbenzofuran-2-carbonyl chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for 3-methylbenzofuran-2-carbonyl chloride (CAS No: 2256-86-2).[1] This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize this reactive intermediate.

Introduction: The Synthetic Utility and Inherent Reactivity of this compound

This compound is a valuable acylating agent and a key building block in organic synthesis. Its structure, featuring a benzofuran core, makes it a precursor for novel compounds in medicinal chemistry and materials science.[2][3] The compound's utility is derived from the high reactivity of the acyl chloride functional group.[4][5][6] This reactivity, however, is also the source of its inherent instability, particularly its pronounced sensitivity to moisture.[7]

The primary challenge in handling and storing this compound is preventing its degradation, which compromises sample purity, reduces reaction yields, and can introduce hazardous byproducts. This guide elucidates the scientific principles governing its stability and provides actionable, field-proven protocols to ensure its long-term integrity.

Core Principles of Chemical Stability

The stability of this compound is dictated almost entirely by the electrophilic nature of the carbonyl carbon in the acyl chloride group.[6] This group is highly susceptible to nucleophilic attack, making it reactive toward a variety of common laboratory substances, most notably water.[5][8]

The Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway is hydrolysis.[5][9] Atmospheric moisture or residual water in solvents provides a sufficient source of nucleophilic hydroxyl groups to attack the carbonyl carbon.

Mechanism of Hydrolysis:

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Elimination of Leaving Group: The chloride ion, an excellent leaving group, is eliminated.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated, yielding the final products.

This reaction is effectively irreversible and proceeds rapidly upon exposure to moisture. The products are 3-methylbenzofuran-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[4][7] The formation of HCl is responsible for the "fuming" often observed when moisture-sensitive acyl chlorides are exposed to air.[4]

Caption: Primary degradation pathway of this compound.

Other Reactivity Considerations

Beyond water, this compound will react vigorously with other nucleophiles such as alcohols (to form esters), amines (to form amides), and carboxylic acid salts (to form anhydrides).[5][8][9] Therefore, storage and handling must ensure isolation from these incompatible materials.[7]

Quantitative Data and Physical Properties

A summary of the key physical and chemical properties is essential for proper handling and storage decisions.

| Property | Value | Source |

| CAS Number | 2256-86-2 | [1] |

| Molecular Formula | C₁₀H₇ClO₂ | [10] |

| Molecular Weight | 194.61 g/mol | [1] |

| Appearance | Solid (Beige) | [7] |

| Melting Point | 72-77 °C | [1] |

| Moisture Sensitivity | High; Decomposes in contact with water | [7] |

| Storage Temperature | 2-8°C (Refrigerated) | [11] |

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity and ensure the long-term viability of this compound, a multi-layered approach to storage and handling is mandatory.

Optimal Storage Conditions

The primary goal of storage is to create a consistently dry and inert environment.

-

Temperature: Store at 2-8°C.[11] Refrigeration slows the rate of any potential decomposition reactions. Do not freeze, as this can introduce moisture through condensation cycles upon removal.

-

Atmosphere: The compound must be stored under a dry, inert atmosphere.[7] Nitrogen or argon gas is ideal. This displaces atmospheric oxygen and, more importantly, moisture.

-

Containment:

-

Primary Container: Use the original supplier bottle, which is often designed for moisture-sensitive reagents.[12][13] Ensure the cap is tightly sealed.

-

Secondary Containment: Place the primary container inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite). This provides a crucial second layer of protection against ambient humidity.[14] For added protection, the desiccator can be backfilled with an inert gas.

-

Experimental Workflow: Safe Handling Protocol

Adherence to a strict, validated handling protocol is critical every time the compound is accessed. The following workflow is designed to minimize atmospheric exposure.

Caption: Step-by-step workflow for handling moisture-sensitive acyl chlorides.

Protocol Elaboration:

-

Temperature Equilibration: Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: All transfers and manipulations should be performed under a dry, inert atmosphere. A nitrogen-filled glovebox is the gold standard. Alternatively, standard Schlenk line techniques can be used.[13]

-

Dispensing: Use clean, dry spatulas or glass pipettes. Quickly weigh the desired amount into a pre-dried and tared reaction vessel under an inert gas flush. Minimize the time the primary container is open.

-

Resealing: After dispensing, securely reseal the container. If possible, flush the headspace of the bottle with nitrogen or argon before tightening the cap. Wrapping the cap threads with PTFE tape can provide an extra barrier.

-

Return to Storage: Promptly return the container to the desiccator and place it back in the 2-8°C storage location.[11][14]

Self-Validating Systems and Trustworthiness

A properly stored and handled container of this compound provides clear indicators of its integrity:

-

Appearance: The solid should remain a free-flowing powder or crystalline solid. Clumping or the appearance of a sticky solid suggests moisture contamination and hydrolysis.

-

Lack of Fuming: Upon opening in an inert atmosphere, there should be no visible "fuming." The presence of fumes indicates reaction with trace moisture to form HCl gas.[4]

-

Reaction Performance: Consistent, high yields in standardized acylation reactions are the ultimate validation of the reagent's quality. A decrease in yield often points to degradation of the starting material.

By adhering to the protocols outlined in this guide, researchers can ensure the long-term stability and reliability of this compound, leading to more reproducible and successful synthetic outcomes.

References

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. Retrieved from [Link]

- Unspecified Source. (2025). Storage instructions for chemical reagents. Retrieved from a source discussing general chemical storage principles.

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from a general SDS for a reactive chloride compound.

- Fisher Scientific. (2010). Safety Data Sheet. Retrieved from a general SDS for a reactive chloride compound.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PubMed Central. Retrieved from [Link]

Sources

- 1. This compound 97 2256-86-2 [sigmaaldrich.com]

- 2. Buy this compound | 2256-86-2 [smolecule.com]

- 3. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. savemyexams.com [savemyexams.com]

- 10. PubChemLite - this compound (C10H7ClO2) [pubchemlite.lcsb.uni.lu]

- 11. aksci.com [aksci.com]

- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. ehs.umich.edu [ehs.umich.edu]

3-Methylbenzofuran-2-carbonyl chloride synthesis from 3-methylbenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylbenzofuran-2-carbonyl chloride is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic compounds.[1][2] Its utility stems from the reactive acyl chloride group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the 3-methylbenzofuran moiety into a larger molecular framework.[3] This guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid. We will delve into the prevalent synthetic methodologies, the underlying reaction mechanisms, critical experimental parameters, and essential safety considerations.

Introduction

The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The specific substitution pattern of this compound makes it a valuable intermediate for creating derivatives with tailored pharmacological profiles.[1][2][5] The conversion of the relatively unreactive carboxylic acid to the highly electrophilic acyl chloride is a crucial activation step that unlocks a plethora of subsequent chemical transformations.[6][7]

This technical guide will focus on the most common and efficient methods for this conversion, primarily utilizing thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). We will explore the mechanistic details of these reactions, provide practical, step-by-step protocols, and discuss the nuances of reagent selection and reaction optimization.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a classic nucleophilic acyl substitution reaction.[3][8] The hydroxyl group of the carboxylic acid is a poor leaving group, and thus, must be converted into a better one.[6] Reagents like thionyl chloride and oxalyl chloride achieve this by transforming the hydroxyl group into a highly reactive intermediate.

Using Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride proceeds through a chlorosulfite intermediate.[6][9]

-

Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[10][11]

-

Intermediate Formation: This initial attack, followed by the loss of a proton and a chloride ion, forms a protonated acyl chlorosulfite intermediate.[6]

-

Nucleophilic Acyl Substitution: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[6][10]

-

Product Formation: The intermediate collapses, leading to the formation of the desired acyl chloride, along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[10][12] The evolution of these gases helps to drive the reaction to completion.[11]

Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride using thionyl chloride.

Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for this transformation. The reaction mechanism is similar in principle to that of thionyl chloride but proceeds through a different intermediate. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Vilsmeier Reagent Formation: DMF reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt.

-

Activation of Carboxylic Acid: The carboxylic acid attacks the Vilsmeier reagent, forming a reactive O-acylisourea intermediate and regenerating DMF.

-

Nucleophilic Attack: A chloride ion attacks the carbonyl carbon of the intermediate.

-

Product and Byproduct Formation: The intermediate collapses to give the final acyl chloride, along with carbon dioxide (CO₂) and carbon monoxide (CO) as gaseous byproducts.

Experimental Protocols

Safety First: Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.[15]

Method 1: Synthesis using Thionyl Chloride

This is a widely used and generally high-yielding method.[7][12]

Materials:

-

3-Methylbenzofuran-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Pyridine (catalytic amount, optional)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylbenzofuran-2-carboxylic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents) either neat or dissolved in an anhydrous solvent like toluene or DCM.

-

A catalytic amount of pyridine can be added to accelerate the reaction.[17]

-

Slowly heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic and corrosive vapors.

-

The crude this compound can often be used directly in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization.

Method 2: Synthesis using Oxalyl Chloride

This method is often preferred for its milder reaction conditions and the clean decomposition of byproducts into gases.

Materials:

-

3-Methylbenzofuran-2-carboxylic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Dissolve 3-methylbenzofuran-2-carboxylic acid in an anhydrous solvent (DCM or DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) dropwise to the cooled solution. Vigorous gas evolution (CO₂ and CO) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

The reaction mixture can then be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts, yielding the crude acyl chloride.

Data Presentation

| Reagent | Typical Conditions | Yield (%) | Purity | Advantages | Disadvantages |

| Thionyl Chloride | Reflux in neat SOCl₂ or toluene, 1-3 h | >90 | Good to Excellent | Inexpensive, readily available, gaseous byproducts drive reaction. | Harsh conditions, corrosive byproducts (HCl), potential for side reactions. |

| Oxalyl Chloride | 0 °C to RT in DCM with cat. DMF, 1-2 h | >95 | Excellent | Milder conditions, clean gaseous byproducts (CO, CO₂), high purity product. | More expensive, moisture-sensitive. |

Logical Workflow for Synthesis and Application

The following diagram illustrates the typical workflow from the starting carboxylic acid to the final application of the synthesized acyl chloride.

Caption: General workflow for the synthesis and subsequent use of this compound.

Conclusion

The synthesis of this compound from 3-methylbenzofuran-2-carboxylic acid is a fundamental and enabling transformation in organic synthesis, particularly for applications in medicinal chemistry and drug development. The choice between thionyl chloride and oxalyl chloride as the activating agent will depend on the specific requirements of the subsequent reaction steps, scale, and desired purity. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably and efficiently produce this valuable synthetic intermediate.

References

- Vertex AI Search. (2021). Carboxylic Acid to Acyl Chloride Mechanism - YouTube.

- JoVE. (2025). Video: Carboxylic Acids to Acid Chlorides.

- YouTube. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2).

- Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- Smolecule. (n.d.). Buy this compound | 2256-86-2.

- Taylor & Francis Online. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.

- Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides.

- PubMed Central (PMC). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.

- MDPI. (n.d.).

- Sigma-Aldrich. (2025).

- PubMed Central (PMC). (n.d.). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

- Spectrum Chemical. (2017).

- Sigma-Aldrich. (2013).

- NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL.

- International Chemical Safety Cards (ICSC). (n.d.). ICSC 1409 - THIONYL CHLORIDE.

- ChemicalBook. (n.d.). 3-BENZOFURANCARBOXYLIC ACID, 2-METHYL- synthesis.

- Sigma-Aldrich. (n.d.). This compound 97 2256-86-2.

- Google Patents. (n.d.).

- Rasayan Journal of Chemistry. (2014). SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2.

- ChemicalBook. (n.d.). 6-HYDROXY-2-METHYLBENZOFURAN-3-CARBOXYLIC ACID synthesis.

- Vertex AI Search. (n.d.). Synthesis of 2-chloromethyl-3-methylbenzofuran-5-carboxylic acid methyl ester.

- ResearchGate. (n.d.).

- HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS.

- Technical Disclosure Commons. (2025). Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the.

- Organic Syntheses Procedure. (n.d.).

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides.

- YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride.

Sources

- 1. Buy this compound | 2256-86-2 [smolecule.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. westliberty.edu [westliberty.edu]

- 15. nj.gov [nj.gov]

- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 17. prepchem.com [prepchem.com]

The 3-Methylbenzofuran Core: From Historical Discovery to a Privileged Scaffold in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that understanding the historical and synthetic evolution of a chemical scaffold is paramount to unlocking its future potential. The 3-methylbenzofuran core is a compelling case study in this regard. It is not merely another heterocyclic system; its journey from early, challenging syntheses to its current status as a "privileged scaffold" in medicinal chemistry offers profound insights into the interplay of synthetic innovation and therapeutic application. This guide is structured to provide not just protocols, but a narrative of scientific discovery, explaining the causal links between synthetic choices and the biological activities that have emerged.

Part 1: The Genesis of a Scaffold - Early Discoveries and Foundational Syntheses

The story of benzofuran, a fused aromatic system of benzene and furan, begins long before its own discovery. The origins of furan chemistry itself can be traced to early organic chemists like Scheele, who first obtained a furan derivative by distilling mucic acid.[1] The parent furan molecule was later isolated from pinewood by Limpricht.[1] This foundational work on the five-membered oxygen-containing heterocycle set the stage for exploring its fused-ring analogues.

The landmark moment arrived in 1870 when William Henry Perkin reported the first synthesis of the parent benzofuran ring, which he called "coumarone," by treating coumarin with alkali.[1][2] This discovery marked the birth of a field of study that would eventually yield countless compounds of therapeutic importance.

Early efforts to synthesize substituted benzofurans, including the 3-methyl variant, relied on robust, often harsh, condensation reactions. Among the most significant of these foundational methods is the Rap-Stoermer reaction .[3] This approach involves the condensation of a substituted salicylaldehyde with an α-haloketone in the presence of a base.

Causality in the Rap-Stoermer Reaction: The choice of a strong base (like an alkoxide) is critical. Its function is to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the α-haloketone in an Sₙ2 reaction. The subsequent intramolecular aldol-type condensation, followed by dehydration, forges the furan ring. This method, while classic, provided a reliable, albeit limited, pathway to 2-acyl-3-methylbenzofurans.

Caption: Workflow for the synthesis of a 3-methylbenzofuran derivative.

Part 2: The Evolution of Synthetic Strategy - Efficiency and Versatility

While classic methods established the foundation, the demands of drug discovery for diversity and efficiency spurred the development of more sophisticated synthetic routes. Modern approaches offer milder conditions, broader substrate compatibility, and access to a wider array of derivatives.

Key Protocol: Base-Catalyzed Cyclization of o-Hydroxyacetophenone

A cornerstone of modern 3-methylbenzofuran synthesis is the reaction between an appropriately substituted o-hydroxyacetophenone and chloroacetone.[4] This method is favored for its operational simplicity and the commercial availability of a wide range of starting materials.

Expert Insight: The choice of a carbonate base, such as potassium carbonate (K₂CO₃), is a significant refinement over stronger alkoxides used in earlier methods. K₂CO₃ is sufficiently basic to deprotonate the phenol without promoting unwanted side reactions, such as self-condensation of the ketone. Acetonitrile is an ideal solvent due to its polarity, which facilitates the dissolution of the phenoxide salt, and its relatively high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable rate.

Step-by-Step Experimental Protocol: [4]

-

Setup: To a solution of a substituted o-hydroxyacetophenone (1.0 eq) in acetonitrile (10 mL/mmol), add chloroacetone (1.0 eq) and potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically runs for 48–96 hours.

-

Workup: Upon completion, cool the mixture to room temperature and dilute with water (10 mL).

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired 1-(3-methyl-1-benzofuran-2-yl)ethanone derivative.

The Advent of Transition Metal Catalysis

The late 20th and early 21st centuries saw a revolution in organic synthesis driven by transition metal catalysis, and benzofuran synthesis was no exception. Palladium- and copper-catalyzed reactions have emerged as powerful tools for constructing the benzofuran core.[2]

A prominent example is the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.[2] The power of this method lies in its convergence and modularity; two distinct fragments are joined before the heterocyclic ring is formed, allowing for significant structural diversity.